1-(2-Amino-5-methylthiophen-3-yl)-2-methylpropan-1-one
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Overview
Description
1-(2-Amino-5-methylthiophen-3-yl)-2-methylpropan-1-one is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of an amino group and a methyl group attached to the thiophene ring, along with a methylpropanone moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-(2-Amino-5-methylthiophen-3-yl)-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-methylthiophene with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Amino-5-methylthiophen-3-yl)-2-methylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones in the presence of a base to form imines or enamines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Amino-5-methylthiophen-3-yl)-2-methylpropan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-methylthiophen-3-yl)-2-methylpropan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-(2-Amino-5-methylthiophen-3-yl)-2-methylpropan-1-one can be compared with other similar compounds, such as:
1-(2-Amino-5-methylthiophen-3-yl)-2-methylbutan-1-one: Similar structure but with a different alkyl chain length.
1-(2-Amino-5-methylthiophen-3-yl)-2-methylpentan-1-one: Another similar compound with a longer alkyl chain.
1-(2-Amino-5-methylthiophen-3-yl)-2-methylhexan-1-one: Similar compound with an even longer alkyl chain.
Properties
IUPAC Name |
1-(2-amino-5-methylthiophen-3-yl)-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-5(2)8(11)7-4-6(3)12-9(7)10/h4-5H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHYKADNQPQEDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)N)C(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1494004-17-9 |
Source
|
Record name | 1-(2-amino-5-methylthiophen-3-yl)-2-methylpropan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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